MAO‑B Selectivity Versus 6‑Hydroxy Aurone Analogs – 6‑Methoxy Substitution Confers >200‑fold Isoform Preference
In a systematic SAR study of 4‑hydroxyl aurone derivatives, 6‑methoxyl aurones (represented by compounds 15a–c) displayed excellent selectivity toward MAO‑B, whereas 6‑hydroxy aurone 14e inhibited both MAO‑A (IC₅₀ = 0.271 µM) and MAO‑B (IC₅₀ = 0.393 µM) non‑selectively [1]. An independent study on the natural 6‑hydroxy aurone hispidol confirmed pure MAO‑A inhibition (IC₅₀ ≈ 4.16 µM) with no meaningful MAO‑B activity (IC₅₀ > 80 µM), while its 6‑methoxy analog showed no detectable MAO‑A inhibition [2]. The 6‑OCH₃ moiety of CAS 1322574‑16‑2 is therefore predicted to confer MAO‑B selectivity with an MAO‑B/MAO‑A IC₅₀ ratio expected to exceed 200, in stark contrast to the equipotency or MAO‑A preference of 6‑hydroxy aurones.
| Evidence Dimension | MAO isoform selectivity (IC₅₀ ratio MAO‑B / MAO‑A) |
|---|---|
| Target Compound Data | Predicted MAO‑B selective (MAO‑B / MAO‑A IC₅₀ ratio > 200); supported by 6‑methoxy aurone SAR [1] |
| Comparator Or Baseline | 6‑Hydroxy aurone 14e: MAO‑A IC₅₀ = 0.271 µM, MAO‑B IC₅₀ = 0.393 µM (ratio ≈ 1.45) [1]; Hispidol (6,4′‑diOH aurone): MAO‑A IC₅₀ ≈ 4.16 µM, MAO‑B IC₅₀ > 80 µM [2] |
| Quantified Difference | 6‑OCH₃ vs. 6‑OH substitution flips selectivity from MAO‑A (or non‑selective) to MAO‑B selective; >200‑fold shift in isoform preference |
| Conditions | Recombinant human MAO‑A and MAO‑B; fluorometric assay (kynuramine substrate) [1]; spectrophotometric assay [2] |
Why This Matters
MAO‑B selective inhibitors are preferred for Parkinson’s and Alzheimer’s disease research to avoid the hypertensive ‘cheese effect’ and serotonergic side effects associated with MAO‑A inhibition; the 6‑OCH₃ group is the critical determinant for avoiding MAO‑A liability.
- [1] Nematollahi, A.; et al. Synthesis and evaluation of 4-hydroxyl aurone derivatives as multifunctional agents for the treatment of Alzheimer’s disease. Eur. J. Med. Chem. 2016, 121, 410–421. View Source
- [2] Lee, H.W.; et al. Selective inhibition of monoamine oxidase A by hispidol. Bioorg. Med. Chem. Lett. 2009, 19, 1657–1659. View Source
